molecular formula C26H33NO4Si B13574690 tert-butyl (2R)-2-{[(tert-butyldiphenylsilyl)oxy]methyl}-5-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate

tert-butyl (2R)-2-{[(tert-butyldiphenylsilyl)oxy]methyl}-5-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate

Cat. No.: B13574690
M. Wt: 451.6 g/mol
InChI Key: MCSURGVHGROPIV-HXUWFJFHSA-N
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Description

tert-butyl (2R)-2-{[(tert-butyldiphenylsilyl)oxy]methyl}-5-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate: is a complex organic compound that features a pyrrole ring, a tert-butyl group, and a diphenylsilyl ether moiety. Compounds like this are often used in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2R)-2-{[(tert-butyldiphenylsilyl)oxy]methyl}-5-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate typically involves multiple steps:

    Formation of the Pyrrole Ring: This can be achieved through cyclization reactions involving amines and carbonyl compounds.

    Introduction of the tert-Butyl Group: This step often involves the use of tert-butyl halides in the presence of a base.

    Attachment of the Diphenylsilyl Ether Moiety: This can be done using silylation reactions with diphenylsilyl chloride and an appropriate base.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of high-throughput screening techniques and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.

    Substitution: Halides, acids, bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might lead to the formation of carboxylic acids, while reduction could yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl (2R)-2-{[(tert-butyldiphenylsilyl)oxy]methyl}-5-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate can be used as an intermediate in the synthesis of more complex molecules.

Biology

In biological research, such compounds might be used to study enzyme interactions or as part of drug development processes.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In industry, the compound might be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action for tert-butyl (2R)-2-{[(tert-butyldiphenylsilyl)oxy]methyl}-5-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (2R)-2-{[(tert-butyldiphenylsilyl)oxy]methyl}-5-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific structural features, which can impart unique reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C26H33NO4Si

Molecular Weight

451.6 g/mol

IUPAC Name

tert-butyl (2R)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-oxo-2H-pyrrole-1-carboxylate

InChI

InChI=1S/C26H33NO4Si/c1-25(2,3)31-24(29)27-20(17-18-23(27)28)19-30-32(26(4,5)6,21-13-9-7-10-14-21)22-15-11-8-12-16-22/h7-18,20H,19H2,1-6H3/t20-/m1/s1

InChI Key

MCSURGVHGROPIV-HXUWFJFHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@H](C=CC1=O)CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C

Canonical SMILES

CC(C)(C)OC(=O)N1C(C=CC1=O)CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C

Origin of Product

United States

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